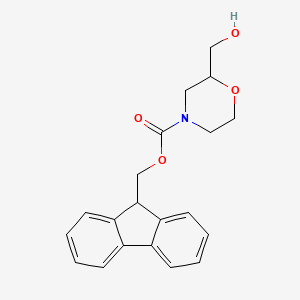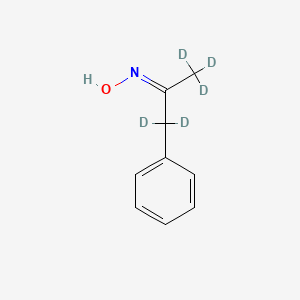![molecular formula C8H17FN2 B15288779 1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
1-[(2R)-3-fluoro-2-methylpropyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R)-3-fluoro-2-methylpropyl]piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a fluorine atom and a methyl group attached to the propyl side chain, making it a unique derivative of piperazine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R)-3-fluoro-2-methylpropyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of piperazine derivatives often utilizes commercially available N-alkyl, N-acyl, or N-protected piperazines. These starting materials are cost-effective and readily available, facilitating large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2R)-3-fluoro-2-methylpropyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce various functional groups .
Aplicaciones Científicas De Investigación
1-[(2R)-3-fluoro-2-methylpropyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antifungal and antiviral activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2R)-3-fluoro-2-methylpropyl]piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites .
Comparación Con Compuestos Similares
Imatinib: A piperazine-containing drug used in cancer treatment.
Sildenafil: A piperazine-containing drug used to treat erectile dysfunction.
Quetiapine: A piperazine-containing antipsychotic medication.
Uniqueness: 1-[(2R)-3-fluoro-2-methylpropyl]piperazine is unique due to its specific fluorine and methyl substitutions, which may confer distinct chemical and biological properties compared to other piperazine derivatives .
Propiedades
Fórmula molecular |
C8H17FN2 |
|---|---|
Peso molecular |
160.23 g/mol |
Nombre IUPAC |
1-[(2R)-3-fluoro-2-methylpropyl]piperazine |
InChI |
InChI=1S/C8H17FN2/c1-8(6-9)7-11-4-2-10-3-5-11/h8,10H,2-7H2,1H3/t8-/m0/s1 |
Clave InChI |
OBXIIVOCCZXYIH-QMMMGPOBSA-N |
SMILES isomérico |
C[C@H](CN1CCNCC1)CF |
SMILES canónico |
CC(CN1CCNCC1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


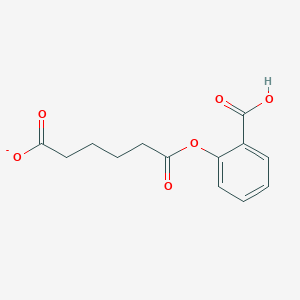
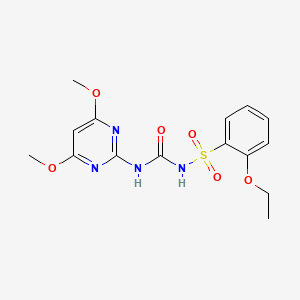
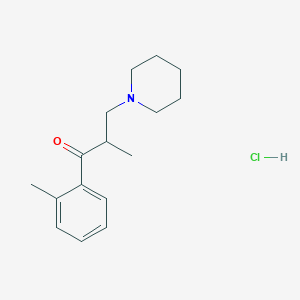



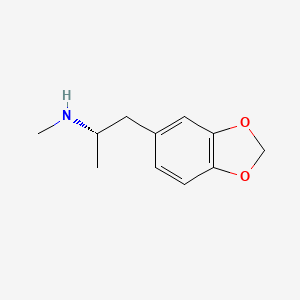
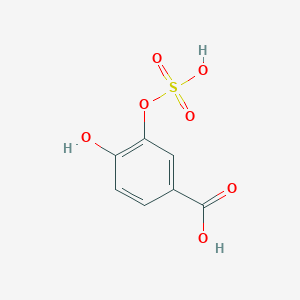
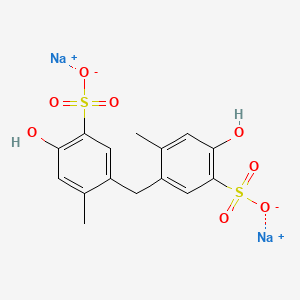
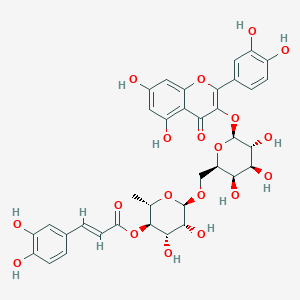
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
